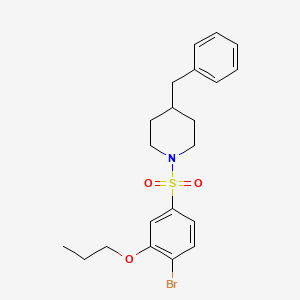![molecular formula C22H16N2O6 B2413520 2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid CAS No. 632286-84-1](/img/structure/B2413520.png)
2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid” is a chemical compound . It’s also known as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) .
Synthesis Analysis
The synthesis of DPP derivatives has been described in various studies . For instance, one study synthesized three N-monoalkylated DPP (mDPP) derivatives . Another study described an efficient synthesis of a new DPP scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP), containing methyl groups at the 3,6-positions .Molecular Structure Analysis
The molecular structure of DPP and its derivatives has been analyzed in several studies . For example, one study refined the crystal structure of a DPP derivative .Chemical Reactions Analysis
DPP and its derivatives have been used in various chemical reactions . For instance, DPP itself has been used to synthesize photoluminescent conjugated polymers .Physical And Chemical Properties Analysis
DPP has a high quantum yield of fluorescence, as well as a high molar decadic absorption coefficient . One study reported the synthesis of yellow-orange crystals of a DPP derivative with a melting point of 180°C .Wissenschaftliche Forschungsanwendungen
Photoluminescent Conjugated Polymers
A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, showcasing their strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Rotational Dynamics in Solvents
Several studies have explored the rotational dynamics of derivatives of 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole in various solvents. Dutt et al. (1999) and (2004) investigated the rotational reorientation times of these compounds in different alcohols, indicating that hydrogen bonding with the solvents affects the rotation of these molecules. This research provides insights into the solute-solvent interactions (Dutt et al., 1999), (Dutt & Ghanty, 2004).
Synthesis and Properties
Colonna et al. (2007) reported on the synthesis and properties of N, N'‑disubstituted derivatives, discussing their absorption and fluorescence properties. This research contributes to the understanding of the chemical characteristics of these compounds (Colonna et al., 2007).
Structural Studies
Li, Larsen, and Brooker (2003) detailed the synthesis and structural analysis of 2,5-disubstituted pyrroles, contributing to the understanding of the molecular structure and tautomers of such compounds (Li, Larsen, & Brooker, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(carboxymethyl)-3,6-dioxo-1,4-diphenylpyrrolo[3,4-c]pyrrol-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-15(26)11-23-19(13-7-3-1-4-8-13)17-18(22(23)30)20(14-9-5-2-6-10-14)24(21(17)29)12-16(27)28/h1-10H,11-12H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWRWVZFXQEPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N(C3=O)CC(=O)O)C4=CC=CC=C4)C(=O)N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)




![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)

